REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([O:17][CH3:18])=[C:4]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=1.C([O-])(O)=O.[Na+].C1COCC1.Cl[C:30]([O:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:31]>C(Cl)Cl>[C:8]([C:6]1[CH:5]=[C:4]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[C:3]([O:17][CH3:18])=[C:2]([NH:1][C:30](=[O:31])[O:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH:7]=1)([CH3:10])([CH3:11])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
82.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 4 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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while maintaining the temperature below 20° C.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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WASH
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Details
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the cake was washed with THF (˜50 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to ˜900 mL and cyclohexane (2400 mL)
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Type
|
ADDITION
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Details
|
was added
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Type
|
WAIT
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Details
|
the mixture was left
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Type
|
STIRRING
|
Details
|
to stir overnight
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Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected via vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cyclohexane (500 mL)
|
Type
|
CUSTOM
|
Details
|
The pale pink solid produced
|
Type
|
CUSTOM
|
Details
|
was dried, under vacuum, at 40° C. for 4 h
|
Duration
|
4 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)NC(OC1=CC=CC=C1)=O)OC)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |